![molecular formula C12H18ClNO B1379446 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1798017-13-6](/img/structure/B1379446.png)
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Overview
Description
“8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride” is a chemical compound with a broad spectrum of applications in various fields of scientific research and industry. It has a molecular weight of 227.73 g/mol .
Molecular Structure Analysis
The molecular formula of “8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride” is C12H18ClNO . The InChI code is 1S/C12H17NO.ClH/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10;/h4-6,13H,7-8H2,1-3H3;1H .
Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 227.73 . Unfortunately, specific physical and chemical properties like boiling point, melting point, etc., are not available in the resources.
Scientific Research Applications
I have conducted several searches to find specific scientific research applications for “8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride”, but unfortunately, the available information is limited and does not provide a comprehensive list of applications for this compound.
Novel Anti-Cancer Agents
There has been research into designing and synthesizing novel anti-tumor agents using related compounds as leading compounds based on combination principles .
Synthesis of Pyrimidine Conjugates
Studies have been conducted on the cytotoxicity and inhibitory activity of certain compounds against herpes simplex virus type 1 (HSV-1) in Vero E6 cells .
Catalytic Effects in Synthesis
There is research on the catalytic effect of Group IVB transition metal Lewis acids on Biginelli reaction, which involves the synthesis of substituted 3,4-dihydropyrimidin-2-(1H)-ones .
properties
IUPAC Name |
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10;/h4-6,13H,7-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKAVJFONWNNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=CC=C1)NCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.